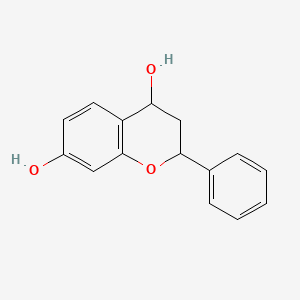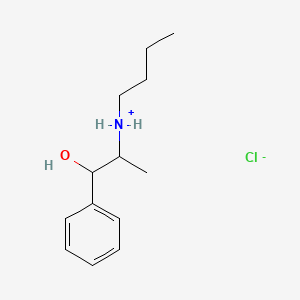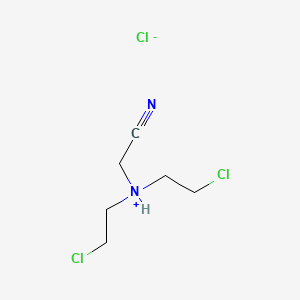
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride is a chemical compound with the molecular formula C6H10Cl3N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to an acetonitrile moiety. The monohydrochloride form indicates that it is a hydrochloride salt, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(2-chloroethyl)amino)acetonitrile monohydrochloride typically involves the reaction of bis(2-chloroethyl)amine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
(ClCH2CH2)2NH+CH3CN→(ClCH2CH2)2NCH2CN⋅HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified through crystallization or distillation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, nitriles, and other derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Bis(2-chloroethyl)amino)acetonitrile monohydrochloride involves its interaction with cellular components. The compound can alkylate DNA and proteins, leading to the disruption of cellular processes. This alkylation can result in the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets include nucleophilic sites on DNA and proteins, which are susceptible to alkylation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: This compound is similar in structure but lacks the acetonitrile moiety.
2-Chloroethylamine hydrochloride: It contains only one chloroethyl group and is used in different applications.
Diethanolamine: Although structurally different, it shares some chemical properties and is used in similar industrial applications.
Uniqueness
(Bis(2-chloroethyl)amino)acetonitrile monohydrochloride is unique due to the presence of both chloroethyl and acetonitrile groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
97805-02-2 |
|---|---|
Formule moléculaire |
C6H11Cl3N2 |
Poids moléculaire |
217.5 g/mol |
Nom IUPAC |
bis(2-chloroethyl)-(cyanomethyl)azanium;chloride |
InChI |
InChI=1S/C6H10Cl2N2.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-2,4-6H2;1H |
Clé InChI |
PTBHDMQRJPPXKL-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)[NH+](CCCl)CC#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


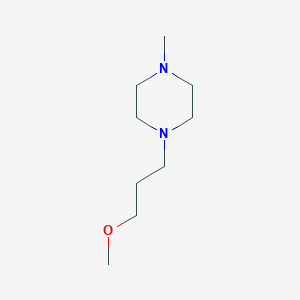
![4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B13781236.png)
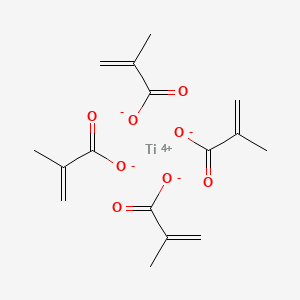
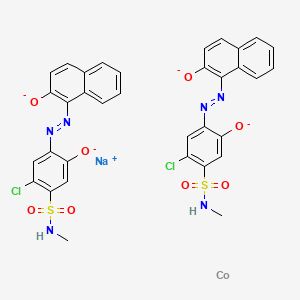
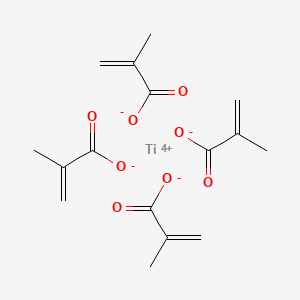
![2-chloro-N-(2-chloroethyl)-N-[methyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13781273.png)
![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)
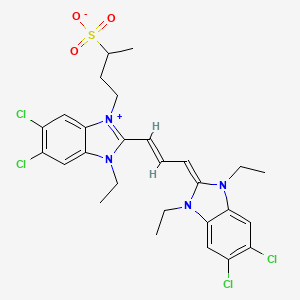
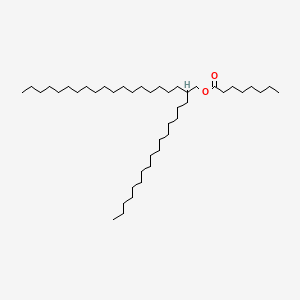
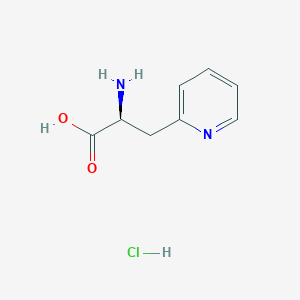
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
